molecular formula C11H11NO3 B1358679 6,7-dimethoxyquinolin-4(3H)-one CAS No. 304904-61-8

6,7-dimethoxyquinolin-4(3H)-one

Cat. No. B1358679
CAS RN: 304904-61-8
M. Wt: 205.21 g/mol
InChI Key: GOPZXZSDYBVSQO-UHFFFAOYSA-N
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Description

6,7-dimethoxyquinolin-4(3H)-one, also known as DMQ, is a heterocyclic organic compound that has been of interest in scientific research due to its potential therapeutic effects. DMQ is a derivative of quinoline and has been synthesized using various methods.

Scientific Research Applications

Cerebroprotective Activity

6,7-Dimethoxyquinazolin-4(3H)-one derivatives have shown promising cerebroprotective properties. A study synthesized novel derivatives with neuroactive amino acids and dipeptides, finding some compounds with significant cerebrotropic activity, which could be useful for treating neurodegenerative processes like Alzheimer's disease and cerebral ischemia (Chiriapkin et al., 2022).

Synthesis and Evaluation of Sigma-2 Receptor Probe

Research on derivatives of 6,7-dimethoxyquinolin-4(3H)-one has led to the development of probes for sigma-2 receptors, which are relevant in studying neurological processes and potentially in drug development (Xu et al., 2005).

Potential in Treating Hypertension

Certain analogs of 3-benzylquinazolin-4(3H)-ones, like DFMQ-19, show potential as drug candidates for hypertension treatment. Studies have developed methods to determine these compounds in plasma and explored their pharmacokinetics (Chang et al., 2016).

Vasorelaxant and Antihypertensive Effects

6,7-Dimethoxyquinazolin-4(3H)-one derivatives have demonstrated vasorelaxant and antihypertensive effects, offering potential therapeutic applications in hypertension management. These effects are achieved through the inhibition of calcium flux (Li et al., 2016).

Novel Reactions for Chemical Synthesis

6,7-Dimethoxyquinolin-4(3H)-one derivatives have been utilized in various novel chemical reactions, contributing to advancements in organic synthesis and the development of new synthetic methodologies (Nyerges et al., 2005).

Photolabile Protecting Group

Studies have explored the use of brominated hydroxyquinoline, a derivative, as a photolabile protecting group for carboxylic acids, with applications in biological research and chemistry (Fedoryak & Dore, 2002).

Anticonvulsant Properties

1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have displayed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment (Gitto et al., 2009).

Synthetic Routes to Other Compounds

Efficient synthetic routes to 3-aminoquinolines from 6,7-dimethoxyquinolin-4(3H)-one derivatives have been developed, facilitating the synthesis of pharmacologically relevant compounds (Wang et al., 2004).

Synthesis of Enantiomers

Dynamic kinetic resolution has been used to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's utility in stereoselective synthesis (Paál et al., 2008).

Anticancer Agents

6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, structurally related to 6,7-dimethoxyquinolin-4(3H)-one, have shown potent anticancer activities, suggesting their potential as new leads in cancer therapy (Chen et al., 2013).

Alkaloid Synthesis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been used in the synthesis of various alkaloids, demonstrating its versatility in organic and medicinal chemistry (Blank & Opatz, 2011).

Development of New Medications

Synthesis of key intermediates like 6,7-dimethoxyquinolin-4(3H)-one is crucial in the development of new medications, as exemplified by the synthesis of cabozantinib, a cancer drug (Fang et al., 2019).

properties

IUPAC Name

6,7-dimethoxy-3H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZXZSDYBVSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625989
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxyquinolin-4(3H)-one

CAS RN

304904-61-8
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (THF) (5.3 L) and sodium methoxide (313 g) were added to 2-amino-4,5-dimethoxyacetophenone (337 g), and the mixture was stirred at 20° C. for 30 min. Ethyl formate (858 g) was added to the reaction solution at 0° C., and the mixture was stirred at 20° C. for one hr. Water (480 mL) was added thereto at 0° C., and the mixture was neutralized with 1 N hydrochloric acid. The resultant precipitate was collected by filtration, and the filtered product was slurried in water (2 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 6,7-dimethoxy-4-quinolone (352 g, yield 81.50%).
Quantity
858 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Quantity
313 g
Type
reactant
Reaction Step Four
Quantity
337 g
Type
reactant
Reaction Step Four
Quantity
5.3 L
Type
solvent
Reaction Step Four

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